molecular formula C17H14ClNO4 B12605560 3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649774-19-6

3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B12605560
CAS No.: 649774-19-6
M. Wt: 331.7 g/mol
InChI Key: FFCMYFJICWFZGN-UHFFFAOYSA-N
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Description

3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core with a pyrrolidinone and chlorophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which is then reacted with benzaldehyde in the presence of potassium permanganate (KMnO4) in a pyridine-water mixture at 50°C overnight . The resulting intermediate is further reacted with pyrrolidinone derivatives under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in pyridine-water mixture.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Chlorophenoxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of a pyrrolidinone ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

649774-19-6

Molecular Formula

C17H14ClNO4

Molecular Weight

331.7 g/mol

IUPAC Name

3-[3-(4-chlorophenoxy)-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C17H14ClNO4/c18-12-4-6-14(7-5-12)23-15-8-9-19(16(15)20)13-3-1-2-11(10-13)17(21)22/h1-7,10,15H,8-9H2,(H,21,22)

InChI Key

FFCMYFJICWFZGN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1OC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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